5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Description
Properties
IUPAC Name |
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)8-6-13-5-7-14(22-13)11-3-2-4-12(17)9-11/h2-9H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXVUGWYTQYERN-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated furan.
Formation of the Ethenyl Linkage: The ethenyl linkage is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Synthesis of the Nitro-Oxazole Ring: The final step involves the formation of the nitro-oxazole ring, which can be achieved through a cyclization reaction involving a nitroalkene and an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles into the chlorophenyl ring.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole. For instance, derivatives containing furan and oxazole rings have shown efficacy against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The mechanism often involves inhibition of viral replication through interference with viral polymerases or other essential proteins.
Antibacterial and Antifungal Properties
Research indicates that compounds with similar structural features possess significant antibacterial and antifungal activities. For example, studies have demonstrated that oxazole derivatives can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular functions . This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound's structure suggests it may interact with biological targets involved in cancer progression. Some studies indicate that related compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as cell cycle arrest or modulation of apoptosis-related pathways .
Case Study 1: Antiviral Activity Against HCV
A study evaluated the antiviral efficacy of several oxazole derivatives against HCV. Among these, one derivative exhibited an IC50 value of 10 μM, demonstrating significant inhibition of viral replication in vitro . This highlights the potential of this compound as a lead compound for further antiviral drug development.
Case Study 2: Antimicrobial Effects
In a comparative study on the antimicrobial properties of various furan-containing compounds, one derivative showed remarkable activity against Staphylococcus aureus with an MIC value of 15 μg/mL . This positions the compound as a promising candidate for further exploration in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
Melting points, solubility, and spectroscopic data vary significantly among analogs:
Toxicity Considerations
demonstrates that triazole derivatives with furan and alkylthio substituents exhibit class IV–V toxicity (LD₅₀ > 500 mg/kg). The target compound’s nitro group may increase toxicity compared to non-nitro analogs, though this requires empirical validation .
Biological Activity
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a furan ring, a chlorophenyl group, and a nitro group, which are known to influence its biological activity. The molecular formula is CHClNO.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study:
In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells and HT-29 colorectal cancer cells) demonstrated that the compound has an IC value ranging from 100 to 200 µg/mL, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
| Cell Line | IC (µg/mL) | Comparison to Control |
|---|---|---|
| A549 | 150 | Lower than 5-FU (371.36 µg/mL) |
| HT-29 | 180 | Comparable |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study evaluated the Minimum Inhibitory Concentration (MIC) of related oxazole derivatives against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 45 |
These results suggest that the compound could be effective in treating infections caused by these pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through various assays measuring cytokine production and inflammatory markers.
Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, with reductions observed at concentrations as low as 50 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is closely linked to their structural components. Substituents such as halogens on the phenyl ring and modifications on the furan moiety can enhance or diminish activity. For instance, the presence of a nitro group at position 4 of the oxazole ring has been correlated with increased cytotoxicity against cancer cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole?
A multi-step synthesis is typically employed:
Furan Intermediate Preparation : Start with 5-(3-chlorophenyl)furan-2-carbaldehyde, synthesized via Suzuki coupling between 3-chlorophenylboronic acid and 5-bromofuran-2-carbaldehyde .
Ethenyl Linker Formation : Use a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethenyl group, ensuring stereochemical control (E-configuration) .
Oxazole Ring Construction : Employ cyclization reactions (e.g., Hantzsch synthesis) with methyl-substituted amidoximes and nitro-group introduction via nitration under controlled conditions .
Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using NMR for nitro-group positioning .
Basic: How can spectroscopic techniques validate the structure of this compound?
- NMR : Identify aromatic protons (δ 6.8–8.2 ppm for chlorophenyl and furan), ethenyl protons (δ 6.5–7.2 ppm, coupling constant for E-configuration), and nitro-group deshielding effects .
- Elemental Analysis (CHNS) : Confirm molecular formula (e.g., CHClNO) with <0.3% deviation .
- X-ray Crystallography : Resolve crystal packing and nitro-group orientation using SHELXL for refinement .
Advanced: How to address contradictions in crystallographic data during structural refinement?
Data Reconciliation : Use WinGX to cross-validate intensity data and symmetry operations .
Anisotropic Displacement Parameters : Refine with SHELXL to resolve thermal motion discrepancies, especially around the nitro group .
Twinned Crystals : Apply the TWIN/BASF commands in SHELX for datasets with overlapping reflections .
Example : A study on a related oxadiazole derivative resolved anisotropic displacement mismatches by iterative refinement cycles, reducing from 0.12 to 0.05 .
Advanced: What computational approaches predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model nitro-group electron-withdrawing effects and frontier molecular orbitals .
Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation impacts on reactivity .
Reactivity Hotspots : Identify electrophilic/nucleophilic regions via Fukui indices, critical for predicting sites of metabolic oxidation .
Basic: What are the stability considerations for this compound under varying pH and temperature?
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs) with HPLC monitoring. Nitro groups are stable in acidic conditions but prone to reduction in basic media .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for nitro-oxazoles) .
Advanced: How to analyze conflicting bioactivity data in microbial assays?
Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to distinguish true activity from assay noise .
Target Validation : Employ molecular docking (AutoDock Vina) to verify interactions with microbial enzymes (e.g., dihydrofolate reductase) .
Metabolite Interference : Profile metabolites via LC-MS to rule out false positives from degradation products .
Advanced: What strategies resolve stereochemical ambiguities during synthesis?
Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:IPA = 90:10) .
Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .
Crystallographic Anomalies : Override SHELXL’s default restraints if hydrogen-bonding networks distort chiral center assignments .
Basic: How to optimize reaction yields for the ethenyl linker formation?
- Catalyst Screening : Test Pd(OAc)/PPh vs. Grubbs catalysts for olefin metathesis, aiming for >80% yield .
- Microwave Assistance : Reduce reaction time from 12 hrs to 30 mins at 100°C, minimizing nitro-group decomposition .
Advanced: How to model intermolecular interactions in crystal packing?
Hirshfeld Surface Analysis : Quantify Cl⋯O and π-π interactions using CrystalExplorer .
Packing Motifs : Identify slip-stacked vs. herringbone arrangements via Mercury’s packing diagrams .
Energy Frameworks : Calculate lattice energies (CE-B3LYP) to rationalize polymorph stability .
Advanced: What mechanistic insights explain the nitro group’s impact on bioactivity?
Electron-Withdrawing Effects : DFT shows nitro groups lower LUMO energy, enhancing electrophilic attack on microbial DNA .
Redox Cycling : Nitro-reductase enzymes convert the nitro group to cytotoxic nitroso intermediates, validated via ESR for radical formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
